molecular formula C34H52I2N4 B13729819 3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9'-tetramethylenebis(3-benzyl-9-methyl-, diiodide CAS No. 21256-97-3

3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9'-tetramethylenebis(3-benzyl-9-methyl-, diiodide

Cat. No.: B13729819
CAS No.: 21256-97-3
M. Wt: 770.6 g/mol
InChI Key: GOGZCYVMBHQVOG-UHFFFAOYSA-L
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Description

3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9’-tetramethylenebis(3-benzyl-9-methyl-, diiodide) is a complex organic compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9’-tetramethylenebis(3-benzyl-9-methyl-, diiodide) involves multiple steps. One common method includes the reaction of 9-azabicyclo[3.3.1]nonane with benzyl chloride under specific conditions to form the intermediate compound. This intermediate is then reacted with methyl iodide to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9’-tetramethylenebis(3-benzyl-9-methyl-, diiodide) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like sodium azide and thiolates are used under mild conditions.

Major Products

The major products formed from these reactions include various amine derivatives, carbonyl compounds, and substituted bicyclic structures.

Scientific Research Applications

3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9’-tetramethylenebis(3-benzyl-9-methyl-, diiodide) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9’-tetramethylenebis(3-benzyl-9-methyl-, diiodide) involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): Known for its catalytic properties in oxidation reactions.

    9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.

    9-Borabicyclo[3.3.1]nonane: A metal-free catalyst used in hydroboration reactions.

Uniqueness

3-Aza-9-azoniabicyclo(331)nonane, 9,9’-tetramethylenebis(3-benzyl-9-methyl-, diiodide) stands out due to its unique structure and reactivity

Properties

CAS No.

21256-97-3

Molecular Formula

C34H52I2N4

Molecular Weight

770.6 g/mol

IUPAC Name

3-benzyl-9-[4-(3-benzyl-9-methyl-3-aza-9-azoniabicyclo[3.3.1]nonan-9-yl)butyl]-9-methyl-3-aza-9-azoniabicyclo[3.3.1]nonane;diiodide

InChI

InChI=1S/C34H52N4.2HI/c1-37(31-17-11-18-32(37)26-35(25-31)23-29-13-5-3-6-14-29)21-9-10-22-38(2)33-19-12-20-34(38)28-36(27-33)24-30-15-7-4-8-16-30;;/h3-8,13-16,31-34H,9-12,17-28H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

GOGZCYVMBHQVOG-UHFFFAOYSA-L

Canonical SMILES

C[N+]1(C2CCCC1CN(C2)CC3=CC=CC=C3)CCCC[N+]4(C5CCCC4CN(C5)CC6=CC=CC=C6)C.[I-].[I-]

Origin of Product

United States

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